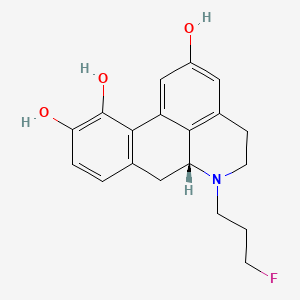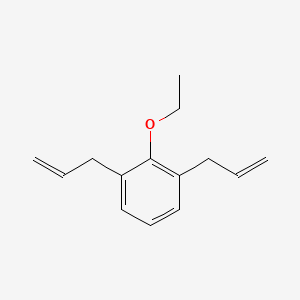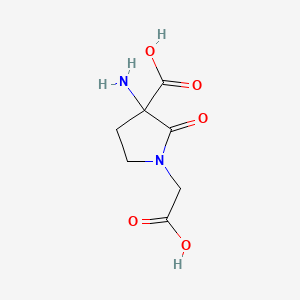![molecular formula C9H16O5 B582981 ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol CAS No. 145354-78-5](/img/structure/B582981.png)
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol, also known as DMDO-Me, is a versatile and efficient oxidant used in organic synthesis. It is a derivative of the naturally occurring oxidant, dimethyldioxirane (DMDO), which is known for its high reactivity and selectivity. DMDO-Me has been widely used in various chemical reactions due to its stability, ease of handling, and compatibility with a wide range of functional groups.
Scientific Research Applications
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has been widely used in various chemical reactions, including epoxidation, allylic oxidation, and oxidative rearrangement. It has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has been shown to be an efficient and selective oxidant in many reactions, and its use has led to the development of new synthetic methodologies.
Mechanism Of Action
The mechanism of action of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol involves the transfer of an oxygen atom to the substrate, which results in the formation of an intermediate that can undergo further reactions. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is a single-electron oxidant, and its reactivity is dependent on the nature of the substrate and the reaction conditions. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is known for its high selectivity, and it can be used to selectively oxidize certain functional groups while leaving others untouched.
Biochemical And Physiological Effects
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol is not used in the field of biochemistry and physiology, and therefore, there is no information available on its biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has several advantages over other oxidants, including its stability, ease of handling, and compatibility with a wide range of functional groups. It is also a cost-effective oxidant and can be easily synthesized in the laboratory. However, ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol has some limitations, including its sensitivity to moisture and air, which can lead to decomposition. It also has a short shelf life and must be stored under an inert atmosphere.
Future Directions
There are several future directions for the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in organic synthesis. One direction is the development of new synthetic methodologies that utilize ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol as an oxidant. Another direction is the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in the synthesis of natural products and pharmaceuticals. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can also be used in the development of new materials, such as polymers and composites. Finally, the use of ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol in green chemistry is an area of active research, and new methods for its synthesis and use are being developed.
Synthesis Methods
((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can be synthesized by reacting dimethyldioxirane with methanol in the presence of a catalyst. The reaction is carried out at low temperature and atmospheric pressure, and the product is obtained in high yield and purity. ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol can also be synthesized by reacting dimethyldioxirane with a methanol solution of chromium trioxide. The reaction yields ((2S,4S,4'R)-2',2'-Dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-YL)-methanol and chromium oxides as byproducts.
properties
IUPAC Name |
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)12-5-7(14-9)6-4-11-8(3-10)13-6/h6-8,10H,3-5H2,1-2H3/t6-,7+,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRXATKXLFPSEO-RNJXMRFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2COC(O2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2CO[C@@H](O2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

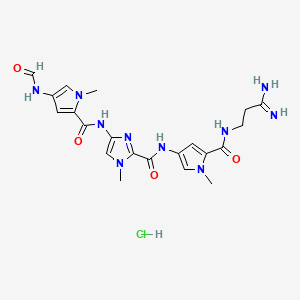
![L-Alanine, 3-[(methoxycarbonyl)amino]- (9CI)](/img/no-structure.png)
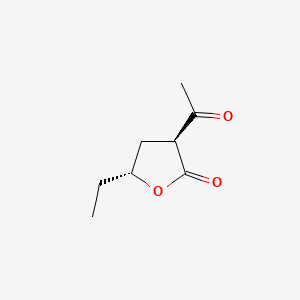
![(Z)-3-(1H-benzo[d]imidazol-2-yl)acrylic acid](/img/structure/B582905.png)

